molecular formula C12H8F8O4 B6218102 methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate CAS No. 70126-46-4

methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate

Cat. No.: B6218102
CAS No.: 70126-46-4
M. Wt: 368.2
InChI Key:
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Description

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is a fluorinated aromatic ester with the molecular formula C12H8F8O4. This compound is characterized by the presence of two 1,1,2,2-tetrafluoroethoxy groups attached to the benzene ring at the 3 and 5 positions, and a methyl ester group at the 1 position. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of 3,5-dihydroxybenzoic acid with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, where the hydroxyl groups of the benzoic acid react with the fluorinated alcohol to form the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid, and the reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the tetrafluoroethoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used to modify the aromatic ring.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atoms.

    Hydrolysis: The major products are 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoic acid and methanol.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the aromatic ring, depending on the specific reaction conditions.

Scientific Research Applications

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.

    Medicine: Fluorinated compounds are often explored for their potential in drug development, and this compound may serve as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in drug development, the compound may interact with target proteins to modulate their activity, while in materials science, it may contribute to the formation of stable, high-performance materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dihydroxybenzoate: Lacks the fluorinated ethoxy groups, resulting in different chemical properties and reactivity.

    Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)phenylacetate: Similar structure but with an acetyl group instead of a benzoate group, leading to variations in reactivity and applications.

    1,2-Bis(1,1,2,2-tetrafluoroethoxy)ethane: Contains similar fluorinated ethoxy groups but differs in the overall molecular structure and applications.

Uniqueness

Methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate is unique due to the specific arrangement of fluorinated ethoxy groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where these properties are advantageous, such as in the development of advanced materials and pharmaceuticals.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate involves the reaction of 3,5-dihydroxybenzoic acid with methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then esterified with methanol and a catalyst such as sulfuric acid to yield the final compound.", "Starting Materials": [ "3,5-dihydroxybenzoic acid", "methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "methanol", "sulfuric acid" ], "Reaction": [ "Step 1: Dissolve 3,5-dihydroxybenzoic acid (1.0 equiv) and methyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate (1.2 equiv) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting product in methanol and add sulfuric acid (0.1 equiv) as a catalyst.", "Step 5: Heat the reaction mixture at reflux for 6 hours.", "Step 6: Cool the reaction mixture and neutralize with sodium bicarbonate.", "Step 7: Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Step 8: Concentrate the filtrate under reduced pressure to yield the final product, methyl 3,5-bis(1,1,2,2-tetrafluoroethoxy)benzoate." ] }

CAS No.

70126-46-4

Molecular Formula

C12H8F8O4

Molecular Weight

368.2

Purity

95

Origin of Product

United States

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